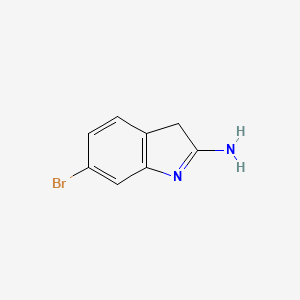
6-Bromo-3H-indol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3H-indol-2-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3H-indol-2-amine typically involves the bromination of 3H-indol-2-amine. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organolithium reagent followed by cyclization . The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as bromine or N-bromosuccinimide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-3H-indol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-Bromo-3H-indol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparación Con Compuestos Similares
3H-Indol-2-amine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-Chloro-3H-indol-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different properties.
5-Bromo-3H-indol-2-amine: Bromine atom at a different position, affecting its reactivity and applications.
Uniqueness: 6-Bromo-3H-indol-2-amine is unique due to the presence of the bromine atom at the 6-position, which significantly influences its chemical reactivity and biological activity. This specific substitution pattern can enhance its potential as a therapeutic agent and its utility in various chemical reactions .
Propiedades
Fórmula molecular |
C8H7BrN2 |
|---|---|
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
6-bromo-3H-indol-2-amine |
InChI |
InChI=1S/C8H7BrN2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4H,3H2,(H2,10,11) |
Clave InChI |
RUKUIHUJNNHLAM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)Br)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


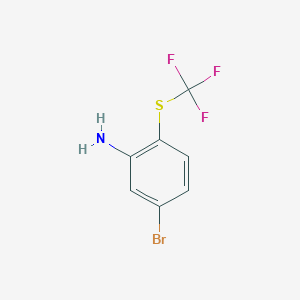
![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
![(E)-5-(8-Oxo-5,6,7,8-tetrahydropyrrolo[2,3-c]azepin-4(1H)-ylidene)imidazolidine-2,4-dione](/img/structure/B12851508.png)

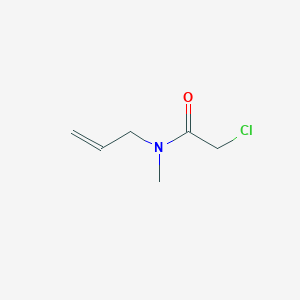
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12851524.png)

![2-Bromo-5-(2-butyl-4-oxo-1,3-diaza-spiro[4.4]non-1-EN-3-ylmethyl)-benzaldehyde](/img/structure/B12851534.png)


![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
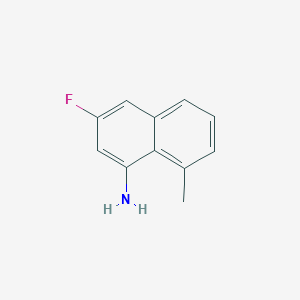
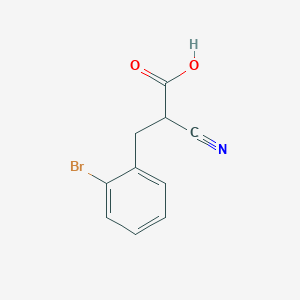
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
